molecular formula C13H11N3O2S B13135950 3-(4-Methylphenyl)-6-[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 63333-62-0

3-(4-Methylphenyl)-6-[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B13135950
CAS No.: 63333-62-0
M. Wt: 273.31 g/mol
InChI Key: JWVRCEAZOCNZOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,5-triazine-2,4(1H,3H)-dione class, characterized by a heterocyclic triazine core with two keto groups. The 3-position is substituted with a 4-methylphenyl group, while the 6-position features a prop-2-yn-1-yl sulfanyl (propargyl thioether) moiety. The propargyl group introduces a terminal alkyne, which may enhance metabolic stability or enable click chemistry modifications in drug development.

Properties

CAS No.

63333-62-0

Molecular Formula

C13H11N3O2S

Molecular Weight

273.31 g/mol

IUPAC Name

3-(4-methylphenyl)-6-prop-2-ynylsulfanyl-1H-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C13H11N3O2S/c1-3-8-19-11-14-12(17)16(13(18)15-11)10-6-4-9(2)5-7-10/h1,4-7H,8H2,2H3,(H,14,15,17,18)

InChI Key

JWVRCEAZOCNZOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)NC(=NC2=O)SCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Prop-2-yn-1-ylthio)-3-(p-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-(p-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Prop-2-yn-1-ylthio)-3-(p-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The propynylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propynylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propynylthio group can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

6-(Prop-2-yn-1-ylthio)-3-(p-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(Prop-2-yn-1-ylthio)-3-(p-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The propynylthio group can participate in covalent bonding with target proteins, while the triazine ring can engage in non-covalent interactions, such as hydrogen bonding or π-π stacking, with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Triazine-dione derivatives exhibit diverse substituents at the 3-, 6-, and N1-positions, significantly altering their physicochemical and biological properties. Below is a comparative analysis of key analogues:

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications References
3-(4-Methylphenyl)-6-[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine-2,4-dione 3: 4-methylphenyl; 6: propargyl thioether Not reported Potential protease inhibitor scaffold
3-(tert-Butyl)-6-(ethylthio)-1-(2,4,5-trifluorobenzyl)-1,3,5-triazine-2,4-dione (10) 3: tert-butyl; 6: ethylthio; N1: 2,4,5-trifluorobenzyl 385.36 SARS-CoV-2 3CL protease inhibitor (IC₅₀: 0.13 µM)
6-(Meta-tolyloxy)-1-(2,4,5-trifluorobenzyl)-1,3,5-triazine-2,4-dione (30) 6: meta-tolyloxy; N1: 2,4,5-trifluorobenzyl 423.35 Melting point: 128°C; logP: ~3.5
Hexazinon (3-cyclohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4-dione) 3: cyclohexyl; 6: dimethylamino; N1: methyl 252.34 Banned herbicide due to environmental toxicity
6-(6-(Trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4-dione 6: trifluoromethylpyridinyl 258.10 Enasidenib intermediate; purity ≥98%
3-(4-Chlorophenyl)-6-methoxy-1,3,5-triazine-2,4-dione 3: 4-chlorophenyl; 6: methoxy 253.64 Synthetic intermediate; no reported bioactivity

Physicochemical Properties

  • Lipophilicity : The propargyl thioether group in the target compound likely increases logP compared to ethylthio (e.g., compound 10 , logP ~3.5) but reduces it relative to trifluoromethylpyridinyl derivatives (logP ~4.0) .
  • Solubility : Fluorinated benzyl groups (e.g., 2,4,5-trifluorobenzyl in 10 ) enhance solubility in polar aprotic solvents like acetonitrile, critical for reaction optimization .

Research Implications

The structural diversity of triazine-diones underscores their versatility in drug design. Fluorinated and propargyl substituents improve target engagement and synthetic utility, respectively. However, substituent choice must balance lipophilicity, toxicity, and metabolic stability.

Biological Activity

3-(4-Methylphenyl)-6-[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine-2,4(1H,3H)-dione (CAS No. 63333-62-0) is a heterocyclic compound featuring a triazine ring. Its unique structure includes a propynylthio group and a p-tolyl group, which are believed to contribute to its biological activities. This article reviews the compound's biological properties, including its antioxidant and antibacterial activities, along with relevant research findings.

PropertyValue
Molecular Formula C13H11N3O2S
Molecular Weight 273.31 g/mol
IUPAC Name 3-(4-methylphenyl)-6-prop-2-ynylsulfanyl-1H-1,3,5-triazine-2,4-dione
CAS Number 63333-62-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The propynylthio group can form covalent bonds with proteins, while the triazine ring may engage in non-covalent interactions such as hydrogen bonding and π-π stacking with biomolecules. This dual interaction mechanism is crucial for its potential therapeutic applications.

Antioxidant Activity

Research indicates that compounds similar to 3-(4-Methylphenyl)-6-[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine have demonstrated significant antioxidant properties. For instance, studies involving triazole derivatives have shown their capability to scavenge free radicals effectively. The antioxidant activity of these compounds was assessed using various assays such as DPPH and ABTS, revealing promising IC50 values comparable to standard antioxidants like ascorbic acid .

Antibacterial Activity

The antibacterial efficacy of this compound has been explored against a range of bacterial strains. A study highlighted that derivatives of similar triazine structures exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated broad-spectrum activity, particularly against Escherichia coli and Staphylococcus aureus. Molecular docking studies further supported these findings by demonstrating strong binding affinities to bacterial enzymes .

Case Studies

  • Antioxidant Study : A recent study evaluated the antioxidant potential of triazole derivatives, including compounds structurally related to our target compound. The results showed that some derivatives had IC50 values as low as 0.397 μM in ABTS assays, indicating strong antioxidant capabilities that could be harnessed for therapeutic applications .
  • Antibacterial Efficacy : Another research focused on synthesizing new triazine derivatives and assessing their antibacterial properties. The study reported that certain derivatives exhibited MIC values lower than those of conventional antibiotics, showcasing their potential as effective antibacterial agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.